molecular formula C18H20N4O2 B2403522 2,5-dimethyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034324-47-3

2,5-dimethyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2403522
CAS No.: 2034324-47-3
M. Wt: 324.384
InChI Key: NCLRBZMUDXTUCH-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
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Properties

IUPAC Name

2,5-dimethyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-9-17(15-5-4-6-19-11-15)21-22(12)8-7-20-18(23)16-10-13(2)24-14(16)3/h4-6,9-11H,7-8H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLRBZMUDXTUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C(OC(=C2)C)C)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H19N3O2C_{15}H_{19}N_{3}O_{2} and a molecular weight of approximately 273.33 g/mol. Its structure features a furan ring, a pyrazole moiety, and a pyridine group, which are known for their diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. A study highlighted that certain pyrazole derivatives demonstrated COX-II selectivity with IC50 values ranging from 0.52 to 22.25 μM, suggesting that our compound may also exhibit similar inhibitory effects on COX enzymes .

2. Antimicrobial Properties

Pyrazole derivatives have shown promising antimicrobial activity against various pathogens. A review of synthesized pyrazole derivatives indicated that they possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . The presence of the pyridine ring in our compound may enhance its interaction with microbial targets.

3. Antitumor Activity

Recent studies suggest that compounds containing furan and pyrazole moieties may exhibit antitumor activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth factors. For example, some pyrazole derivatives have been shown to inhibit the proliferation of cancer cell lines through various pathways .

Case Studies

StudyFindings
Chahal et al. (2023)Identified several pyrazole derivatives with high COX-II inhibitory activity, suggesting potential for anti-inflammatory applications .
Recent Review (2022)Summarized various biological activities of pyrazole derivatives including antimicrobial and antitumor effects .
DrugBank AnalysisSuggested that compounds similar to our target may have experimental therapeutic uses based on their structural properties .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • COX Inhibition : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
  • DNA Interaction : The presence of heterocyclic rings allows for potential interactions with DNA or RNA, influencing cellular processes such as replication and transcription.

Scientific Research Applications

Pharmacological Applications

  • Anti-Cancer Activity :
    • Recent studies have highlighted the potential of pyrazole-containing compounds in cancer therapy. Pyrazoles have been recognized for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives similar to the compound have shown significant inhibition against various cancer cell lines, suggesting that this compound may exhibit similar properties.
    • A study reported that compounds with similar structural motifs demonstrated anticancer activity with IC50 values ranging from 0.39 µM to 4.2 µM against different cancer cell lines such as MCF-7 and A375 .
  • Anti-Inflammatory Properties :
    • Pyrazole derivatives are known for their anti-inflammatory effects. The compound's structure suggests it may inhibit pro-inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases. In vitro studies have shown that certain pyrazole derivatives can reduce inflammation markers significantly .
  • Antimicrobial Activity :
    • Compounds containing the pyrazole structure have also been studied for their antimicrobial properties. The ability to disrupt bacterial cell walls or inhibit bacterial enzymes could make this compound useful in developing new antibiotics .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives similar to 2,5-dimethyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide:

StudyCompoundTargetIC50 Value
Huang et al. (2022)N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazoleA375 Cell Line4.2 µM
Li et al. (2021)Novel Pyrazole DerivativeMCF7 Cell Line0.46 µM
Zheng et al. (2021)Benzimidazole-Pyrazole DerivativeU937 Cell Line0.19 µM

These studies demonstrate the potential of pyrazole derivatives in targeting cancer cells effectively.

Preparation Methods

Acid-Catalyzed Cyclization of β-Keto Esters

A widely reported method involves the cyclization of β-keto esters under acidic conditions. For example, ethyl acetoacetonate undergoes alkylation with chloroacetone in the presence of sodium ethoxide, followed by sulfuric acid-mediated cyclization to yield 2,5-dimethylfuran-3-carboxylic acid ethyl ester . Subsequent hydrolysis with concentrated hydrochloric acid (HCl) under reflux produces the free carboxylic acid (yield: 68–72%).

Reaction Conditions:

  • Ester cyclization: H₂SO₄ (cat.), 80°C, 6 h.
  • Ester hydrolysis: 6 M HCl, reflux, 4 h.

Alternative Pathway via Tartaric Acid Pyrolysis

Heating tartaric acid at 180–200°C induces decarboxylation and cyclization to form 2,5-dimethylfuran-3-carboxylic acid. However, this method suffers from low yields (∼40%) and side-product formation, limiting its industrial utility.

Synthesis of 5-Methyl-3-(Pyridin-3-yl)-1H-Pyrazole

Condensation of Hydrazine with 3-(Pyridin-3-yl)-1,3-Diketones

The pyrazole ring is constructed via cyclocondensation of hydrazine hydrate with a 1,3-diketone bearing a pyridinyl group. For instance, 3-(pyridin-3-yl)pentane-2,4-dione reacts with hydrazine in ethanol under reflux to yield the target pyrazole with regioselectivity governed by steric and electronic factors.

Reaction Conditions:

  • Solvent: Ethanol, reflux, 12 h.
  • Yield: 75–80%.

Palladium-Catalyzed Cross-Coupling for Pyridinyl Substitution

An alternative approach involves Suzuki-Miyaura coupling between 3-iodo-5-methyl-1H-pyrazole and pyridin-3-ylboronic acid . This method offers superior regiocontrol but requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).
  • Base: K₂CO₃, DMF/H₂O (3:1), 100°C, 24 h.
  • Yield: 65–70%.

Preparation of 2-(5-Methyl-3-(Pyridin-3-yl)-1H-Pyrazol-1-yl)Ethylamine

Nucleophilic Substitution of 2-Chloroethylamine

The ethyl linker is introduced by reacting 5-methyl-3-(pyridin-3-yl)-1H-pyrazole with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃). This SN2 reaction proceeds in acetonitrile at 60°C, yielding the secondary amine after 8–12 h.

Reaction Conditions:

  • Solvent: Acetonitrile, 60°C, 12 h.
  • Yield: 60–65%.

Reductive Amination as an Alternative

Condensation of 2-aminoethanol with the pyrazole under reductive conditions (NaBH₃CN, MeOH) offers a milder pathway but requires careful pH control (pH 4–5).

Amide Bond Formation: Coupling of Furan-3-Carboxylic Acid and Ethylamine

Carbodiimide-Mediated Activation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The resulting activated ester reacts with 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethylamine at room temperature for 24 h.

Reaction Conditions:

  • Activators: EDC (1.2 eq), HOBt (1.1 eq).
  • Solvent: DCM, RT, 24 h.
  • Yield: 85–90%.

Acid Chloride Route

Conversion of the carboxylic acid to its chloride (SOCl₂, reflux, 3 h) followed by reaction with the amine in the presence of triethylamine (TEA) provides a higher-yielding alternative (90–95%).

Optimization Challenges and Industrial Considerations

Regioselectivity in Pyrazole Synthesis

The orientation of substituents on the pyrazole ring is critical. Electron-withdrawing groups (e.g., pyridinyl) at position 3 favor 1,3-dipolar cycloaddition with hydrazine, but competing pathways may require chromatographic purification.

Purification of Hydrophilic Intermediates

The ethylamine side chain’s polarity complicates isolation. Reverse-phase chromatography (C18 column, MeOH/H₂O) or crystallization from ethyl acetate/hexane mixtures is employed.

Scalability of Furan Synthesis

Industrial-scale production of 2,5-dimethylfuran-3-carboxylic acid remains challenging due to corrosive reagents (e.g., H₂SO₄). Recent advances propose ionic liquid catalysts to enhance cyclization efficiency.

Data Tables: Comparative Analysis of Synthetic Routes

Table 1. Yield and Conditions for Key Steps

Step Method Yield (%) Time (h) Conditions
Furan ester hydrolysis HCl reflux 72 4 6 M HCl, 110°C
Pyrazole cyclization Hydrazine condensation 80 12 EtOH, reflux
Amide coupling EDC/HOBt 85 24 DCM, RT
Amide coupling Acid chloride 95 3 SOCl₂, TEA, DCM

Table 2. Reagent Costs and Safety Profiles

Reagent Cost (USD/kg) Hazard Class
EDC 450 Irritant
SOCl₂ 120 Corrosive
Pd(PPh₃)₄ 12,000 Air-sensitive
Hydrazine hydrate 90 Toxic

Q & A

Q. Basic Biological Screening

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorometric assays .
  • Antimicrobial Activity : Broth microdilution for MIC determination against Gram+/− bacteria .

How can structure-activity relationship (SAR) studies be designed for derivatives?

Q. Advanced SAR Strategies

  • Substituent Variation : Modify pyridinyl (electron-withdrawing groups) or furan (methyl vs. halogen) positions to assess potency shifts .
  • Pharmacophore Mapping : Use molecular modeling (e.g., Schrödinger’s Maestro) to identify critical hydrogen bonds/hydrophobic interactions .

Q. Basic Mechanism Exploration

  • Kinase Inhibition : Pyrazole-furan hybrids often target ATP-binding pockets in kinases (e.g., JAK2, CDK2) .
  • Receptor Antagonism : Pyridinyl groups may interact with neurotransmitter receptors (e.g., 5-HT3_3) .

How can computational methods validate target binding hypotheses?

Q. Advanced Molecular Docking

  • Docking Workflow : Prepare ligand (AMBER force field) and receptor (PDB: 4EK3) files; run AutoDock Vina for binding affinity estimation .
  • MD Simulations : 100 ns simulations (GROMACS) to assess complex stability; analyze RMSD and hydrogen bond occupancy .
  • Case Study : A related carboxamide showed ΔG = −9.2 kcal/mol against EGFR, correlating with in vitro IC50_{50} = 1.2 µM .

How should conflicting biological data (e.g., varying IC50_{50}50​ across studies) be addressed?

Q. Advanced Data Contradiction Analysis

  • Source Investigation : Compare assay conditions (e.g., serum concentration in cell culture, incubation time) .
  • Meta-Analysis : Pool data from >3 independent studies; apply ANOVA to identify outliers .
  • Example : Discrepancies in COX-2 inhibition (IC50_{50} = 0.8–5.0 µM) were traced to differences in enzyme source (human vs. murine) .

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